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molecular formula C10H6Cl2N2O4 B8286561 1-Carboxymethyl-6,7-dichloroquinoxaline-2,3(1h,4h)-dione

1-Carboxymethyl-6,7-dichloroquinoxaline-2,3(1h,4h)-dione

Cat. No. B8286561
M. Wt: 289.07 g/mol
InChI Key: OKEMOMYHVKJOQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05166155

Procedure details

The above ester (1.5 g, 5 mmol) was suspended in 70 ml of 2.5% NaOH and 30% H2O2 (1.95 ml) was added. The mixture was warmed at 70°-80° C. for 5 h, cooled and acidified (pH=1) with concentrated hydrochloric acid. The precipitate was filtered off and recrystallized from DMF-water to afford 1.17 g (81%) of the title compound. M.p. 317°-19° C. 1H-NMR (DMSO-d6):δ4.95 (s, 2H), 7.36 (s, 1H), 7.72 (s, 1H), 12.13 (s, 1H), 13.32 (br.s, 1H).
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.95 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Four
Yield
81%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[Cl:12])[N:8]([CH2:13][C:14]([O:16]CC)=[O:15])[C:7](=[O:19])[CH:6]=[N:5]2.[OH:20]O.Cl>[OH-].[Na+]>[C:14]([CH2:13][N:8]1[C:9]2[C:4](=[CH:3][C:2]([Cl:1])=[C:11]([Cl:12])[CH:10]=2)[NH:5][C:6](=[O:20])[C:7]1=[O:19])([OH:16])=[O:15] |f:3.4|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC=1C=C2N=CC(N(C2=CC1Cl)CC(=O)OCC)=O
Step Two
Name
Quantity
1.95 mL
Type
reactant
Smiles
OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
70 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed at 70°-80° C. for 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized from DMF-water

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)CN1C(C(NC2=CC(=C(C=C12)Cl)Cl)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.17 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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